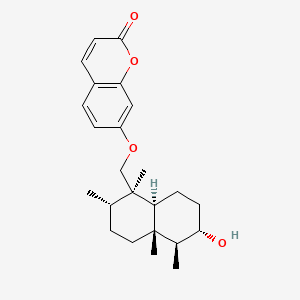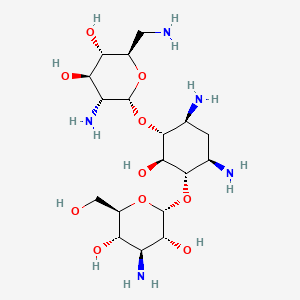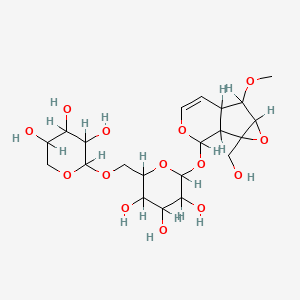
2-Méthyl-3-(3,5-diiodo-4-carboxymethoxybenzyl)benzofurane
Vue d'ensemble
Description
KB-130015 est un composé organique synthétique connu pour ses effets inhibiteurs puissants sur les récepteurs des hormones thyroïdiennes. Il s'agit d'un composé actif par voie orale possédant des propriétés antiarythmiques significatives. KB-130015 est structurellement lié à l'amiodarone et a été étudié pour ses effets sur divers canaux ioniques dans les cellules cardiaques .
Applications De Recherche Scientifique
KB-130015 has a wide range of scientific research applications, including:
Chemistry: KB-130015 is used as a model compound in studies of synthetic organic chemistry and reaction mechanisms.
Biology: In biological research, KB-130015 is used to study the effects of thyroid hormone receptor inhibition on cellular processes.
Medicine: KB-130015’s antiarrhythmic properties make it a valuable compound in cardiovascular research, particularly in studies of cardiac ion channels and arrhythmias.
Industry: KB-130015 is used in the development of new pharmaceuticals and as a reference compound in quality control and analytical testing
Mécanisme D'action
Target of Action
The primary target of 2-Methyl-3-(3,5-diiodo-4-carboxymethoxybenzyl)benzofuran, also known as KB130015, is the sodium (Na+) current in ventricular myocytes . This compound slows the inactivation of the Na+ current, which could potentially lead to an increase in intracellular sodium concentration ([Na+]i) and consequently, calcium (Ca2+) overload .
Mode of Action
KB130015 interacts with its target by slowing the inactivation of the Na+ current . This interaction results in an increase in [Na+]i, which could potentially lead to Ca2+ overload .
Biochemical Pathways
The increase in [Na+]i induced by KB130015 affects several biochemical pathways. It leads to an increase in the cellular Ca2+ load, which is partially offset by a decrease in the L-type Ca2+ current . This results in a mild inotropic effect without the signs of Ca2+ overload and related arrhythmias usually associated with Na+ channel openers .
Result of Action
The result of KB130015’s action is a mild inotropic effect . This is due to an increase in [Na+]i and consequently in cellular Ca2+ load, which is partially offset by a decrease in the L-type Ca2+ current .
Analyse Biochimique
Biochemical Properties
Unlike amiodarone, 2-Methyl-3-(3,5-diiodo-4-carboxymethoxybenzyl)benzofuran slows Na+ current inactivation and could, via an increase in [Na+]i, potentially lead to Ca2+ overload .
Cellular Effects
In single pig ventricular myocytes, 2-Methyl-3-(3,5-diiodo-4-carboxymethoxybenzyl)benzofuran at 10 μM did not prolong action potential duration but slightly increased the early plateau . It also led to an increase in the amplitude of the [Ca2+]i transient .
Molecular Mechanism
The molecular mechanism of 2-Methyl-3-(3,5-diiodo-4-carboxymethoxybenzyl)benzofuran involves slowing of Na+ current inactivation, leading to an increase in [Na+]i and consequently in cellular Ca2+ load .
Temporal Effects in Laboratory Settings
The effects of 2-Methyl-3-(3,5-diiodo-4-carboxymethoxybenzyl)benzofuran on Na+ and Ca2+ handling were studied using the whole-cell ruptured patch-clamp technique and K5 fluo-3 as [Ca2+]i indicator .
Méthodes De Préparation
La synthèse de KB-130015 implique plusieurs étapes, notamment l'introduction d'atomes d'iode et la formation d'anneaux benzofurane. La voie de synthèse commence généralement par l'iodation d'un dérivé du benzène, suivie de la formation d'un anneau benzofurane par des réactions de cyclisation.
Les méthodes de production industrielle de KB-130015 ne sont pas largement documentées, mais elles impliquent probablement des voies de synthèse similaires avec une optimisation pour la production à grande échelle. Les conditions réactionnelles telles que la température, le solvant et les catalyseurs sont soigneusement contrôlées pour assurer un rendement élevé et la pureté du produit final .
Analyse Des Réactions Chimiques
KB-130015 subit diverses réactions chimiques, notamment :
Oxydation : KB-130015 peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.
Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels sur KB-130015, modifiant potentiellement son activité biologique.
Substitution : Les réactions de substitution, en particulier l'halogénation, sont courantes dans la synthèse et la modification de KB-130015
Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme le borohydrure de sodium et des agents halogénants comme l'iode. Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés .
Applications de la recherche scientifique
KB-130015 a une large gamme d'applications de recherche scientifique, notamment :
Chimie : KB-130015 est utilisé comme composé modèle dans les études de chimie organique synthétique et les mécanismes réactionnels.
Biologie : En recherche biologique, KB-130015 est utilisé pour étudier les effets de l'inhibition des récepteurs des hormones thyroïdiennes sur les processus cellulaires.
Médecine : Les propriétés antiarythmiques de KB-130015 en font un composé précieux en recherche cardiovasculaire, en particulier dans les études sur les canaux ioniques cardiaques et les arythmies.
Industrie : KB-130015 est utilisé dans le développement de nouveaux médicaments et comme composé de référence dans le contrôle de la qualité et les tests analytiques
Mécanisme d'action
KB-130015 exerce ses effets principalement par l'inhibition des récepteurs des hormones thyroïdiennes, en particulier le récepteur alpha des hormones thyroïdiennes et le récepteur bêta des hormones thyroïdiennes. Cette inhibition perturbe les voies de signalisation normales médiées par ces récepteurs, conduisant à divers effets biologiques. De plus, KB-130015 affecte les canaux ioniques dans les cellules cardiaques, y compris les canaux sodiques et potassiques, ce qui contribue à ses propriétés antiarythmiques .
Comparaison Avec Des Composés Similaires
KB-130015 est structurellement similaire à l'amiodarone, un agent antiarythmique bien connu. KB-130015 a un profil de toxicité plus favorable et des effets différents sur les canaux ioniques. D'autres composés similaires comprennent :
Amiodarone : Connu pour ses effets antiarythmiques à large spectre mais avec un profil de toxicité plus élevé.
Dronédarone : Un dérivé de l'amiodarone avec une toxicité réduite mais également une efficacité réduite.
Sotalol : Un autre agent antiarythmique avec des mécanismes d'action différents, affectant principalement les récepteurs bêta-adrénergiques
L'unicité de KB-130015 réside dans sa double action sur les récepteurs des hormones thyroïdiennes et les canaux ioniques cardiaques, ce qui en fait un composé précieux pour la recherche et les applications thérapeutiques potentielles .
Propriétés
IUPAC Name |
2-[2,6-diiodo-4-[(2-methyl-1-benzofuran-3-yl)methyl]phenoxy]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14I2O4/c1-10-13(12-4-2-3-5-16(12)24-10)6-11-7-14(19)18(15(20)8-11)23-9-17(21)22/h2-5,7-8H,6,9H2,1H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLIKCJUMYWSDIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2O1)CC3=CC(=C(C(=C3)I)OCC(=O)O)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14I2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
548.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
147030-48-6 | |
| Record name | KB 130015 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147030486 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | KB-130015 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9YA9HD8JR2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2-Methyl-3-(3,5-diiodo-4-carboxymethoxybenzyl)benzofuran interact with ion channels and what are the downstream effects?
A1: [] Unlike amiodarone, KB130015 slows the inactivation of voltage-dependent sodium channels. This leads to an increase in intracellular sodium concentration ([Na+]i). [] KB130015 also inhibits G protein-coupled inward rectifying potassium currents (IK(ACh), IK(Ado)) and ATP-sensitive potassium currents (IK(ATP)), affecting cardiac cell repolarization. [] Additionally, KB130015 reduces L-type calcium current (ICaL), which can counteract the increased calcium influx caused by elevated [Na+]i via the sodium-calcium exchanger. This intricate interplay of ion channel interactions contributes to KB130015's potential antiarrhythmic effects. []
Q2: How does the structure of 2-Methyl-3-(3,5-diiodo-4-carboxymethoxybenzyl)benzofuran influence its activity on sodium channels compared to amiodarone and thyroid hormones?
A2: [] KB130015's structure, featuring a carboxymethoxybenzyl group, plays a crucial role in its interaction with sodium channels. While amiodarone (at 10 μM) and 3,5,-diiodo-l-thyropropionic acid (at 10 μM) have no effect on sodium channel inactivation, KB130015 significantly slows inactivation. Interestingly, 3,3′,5-Triodo-l-thyronine (T3), while not affecting inactivation on its own, can partially prevent KB130015's slowing effect at 10 μM. This suggests the presence of a potential binding site on sodium channels shared by both KB130015 and T3.
Q3: What is the impact of 2-Methyl-3-(3,5-diiodo-4-carboxymethoxybenzyl)benzofuran on calcium handling within ventricular myocytes?
A3: [] KB130015 impacts calcium handling in ventricular myocytes through a complex interplay of mechanisms. While it reduces ICaL, potentially lowering calcium influx, it simultaneously increases intracellular sodium ([Na+]i) by slowing sodium channel inactivation. This elevated [Na+]i enhances calcium load via increased activity of the reverse mode of the sodium-calcium exchanger. Furthermore, KB130015 increases sarcoplasmic reticulum calcium content. The net effect is a mild inotropic effect without overt signs of calcium overload, which differentiates it from typical sodium channel openers.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














